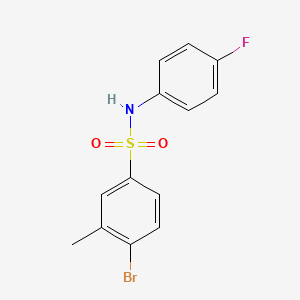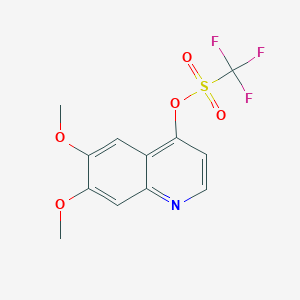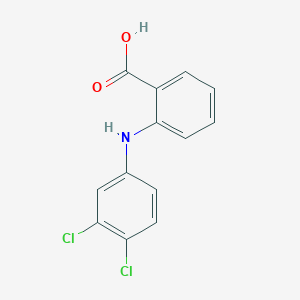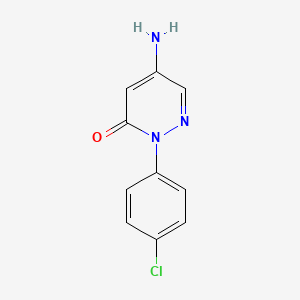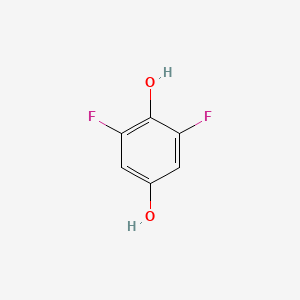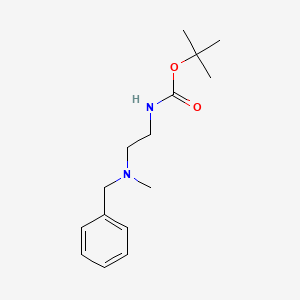
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate
Descripción general
Descripción
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate is a synthetic compound . It is related to a family of tert-butyl carbamates, which are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety . This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties .
Chemical Reactions Analysis
Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Tert-butyl 2-(benzyl(methyl)amino)ethylcarbamate derivatives serve as crucial intermediates in the synthesis of various biologically active compounds. For instance, a study details the synthesis of an important intermediate used in creating omisertinib (AZD9291), a medication used for treating lung cancer, demonstrating the compound's role in pharmaceutical development (Zhao, Guo, Lan, & Xu, 2017).
Asymmetric Synthesis
Research into the asymmetric synthesis of amino acid derivatives showcases the application of tert-butyl carbamate derivatives. A method employing an asymmetric Mannich reaction to synthesize tert-butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate demonstrates the use of these compounds in creating chiral building blocks, crucial for the development of novel pharmaceuticals and materials (Yang, Pan, & List, 2009).
Novel Synthetic Methods
The development of novel synthetic methods for tert-butyl carbamate derivatives also highlights their utility in organic chemistry. One study describes the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, emphasizing the high selectivity and efficiency of these methods for producing complex molecules (Nishio, Uchiyama, Kito, & Nakahira, 2011).
Antimicrobial Applications
The functional versatility of tert-butyl carbamate derivatives extends to antimicrobial applications. Research into poly(oxazoline)s with telechelic antimicrobial functions, where tert-butyl carbamate groups play a key role, demonstrates the potential of these compounds in creating materials with inherent antimicrobial properties (Waschinski & Tiller, 2005).
Molecular Structure Studies
Studies on the molecular structures of tert-butyl carbamate derivatives contribute to our understanding of their chemical behavior and potential applications. For example, the examination of (S)-1-[N-(Benzylidene)hydrazinylcarbonyl]-2-hydroxyethylcarbamate esters reveals insights into the hydrogen bonding and molecular arrangements that could inform the design of novel pharmaceuticals and materials (Howie et al., 2011).
Mecanismo De Acción
Mode of Action
The compound contains a tert-butyl carbamate group and a benzyl(methyl)amino group . The presence of these functional groups suggests that the compound could interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-[benzyl(methyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)16-10-11-17(4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYVTAQBOKVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005240 | |
| Record name | tert-Butyl hydrogen {2-[benzyl(methyl)amino]ethyl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849472-99-7 | |
| Record name | tert-Butyl hydrogen {2-[benzyl(methyl)amino]ethyl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

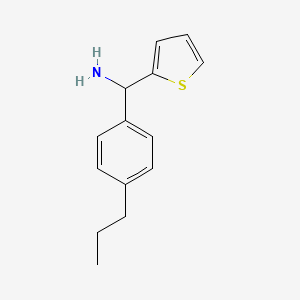
![2-Methylbenzo[d]oxazol-7-amine](/img/structure/B3287907.png)
![3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine](/img/structure/B3287909.png)
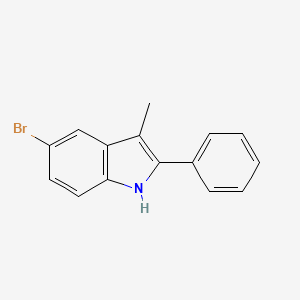
![Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3287924.png)
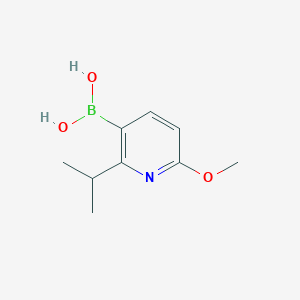

![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)
